
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: is a chemical compound with the following structural formula:
CC1=NC=CC2=C (C=CC=C12)CO
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 3-methylisoquinoline with formaldehyde and dimethylamine . The reaction proceeds through a Mannich-type condensation, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-methylisoquinoline, formaldehyde, dimethylamine
- Solvent: Typically dichloromethane
- Temperature: Room temperature
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Chemischer Reaktionen
(3-((Dimethylamino)methyl)isoquinolin-5-yl)methanol: can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary or tertiary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs to this compound, it shares structural features with other isoquinoline derivatives. Notable related compounds include 3-methylisoquinoline and {3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol .
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
[3-[(dimethylamino)methyl]isoquinolin-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-12-6-13-10(7-14-12)4-3-5-11(13)9-16/h3-7,16H,8-9H2,1-2H3 |
InChI-Schlüssel |
MRVDHBCRYKYDDW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC2=C(C=CC=C2CO)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)

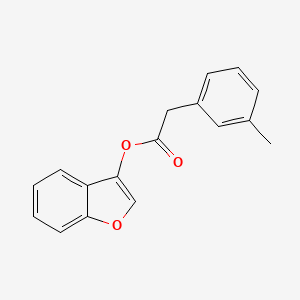


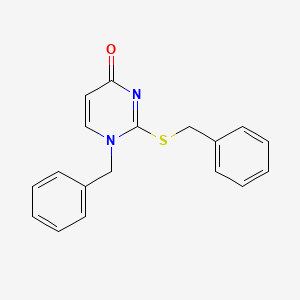
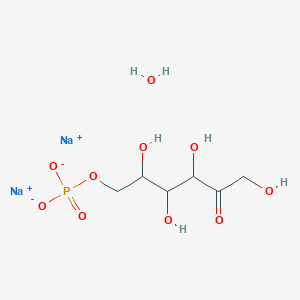
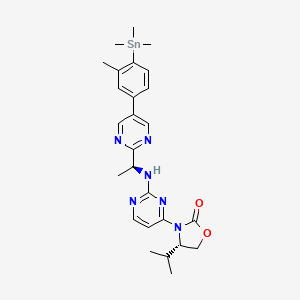
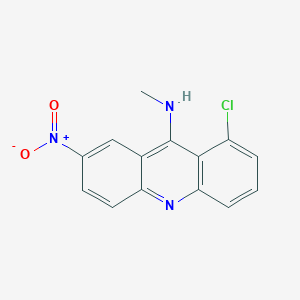
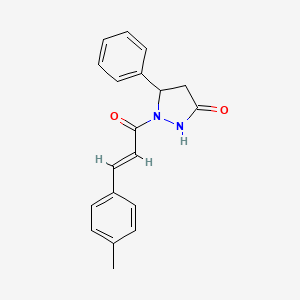
![Acetonitrile, [methyl(1-methylethyl)amino]-](/img/structure/B12923519.png)
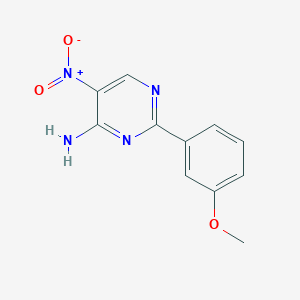
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
